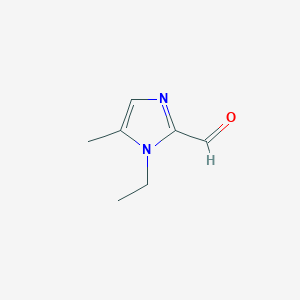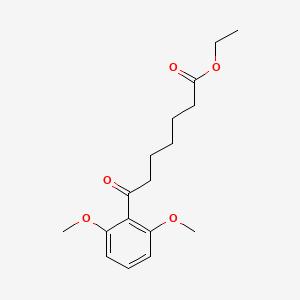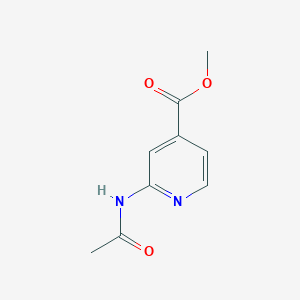
Acide 4-hydroxy-1H-indole-6-carboxylique
Vue d'ensemble
Description
4-Hydroxy-1H-indole-6-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their importance in biology and medicine, and they often exhibit potent physiological activities. The hydroxyindole carboxylic acids, in particular, have been synthesized and studied for their various properties and potential applications in different fields, including their role in the metabolism of indole compounds in plants and animals .
Synthesis Analysis
The synthesis of hydroxyindole carboxylic acids has been approached through various methods. For instance, the synthesis of 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids has been achieved starting from the corresponding benzyloxyindoles, which are converted to their carbethoxy derivatives and then hydrolyzed and debenzylated to yield the hydroxyindole carboxylic acids . Another method involves the synthesis of indolecarboxylic acids from 2-bromoaniline derivatives, which provides a facile route to these compounds . Additionally, the synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates, which can be used as intermediates, has been reported . These methods highlight the versatility and creativity in the synthesis of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives, including 4-hydroxy-1H-indole-6-carboxylic acid, is characterized by the presence of a heterocyclic indole ring system. The orientation of substituents on this ring system can significantly affect the compound's properties. For example, in 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the indole ring system, while the carboxylic acid group linked to the five-membered ring is almost perpendicular . This orientation can influence the compound's ability to form hydrogen bonds and, consequently, its solubility and reactivity.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The transformation of sulfomethyl groups to formyl functions has been demonstrated, which involves the elimination of SO2, hydrolysis, and oxidation steps . Additionally, the Japp–Klingemann reaction followed by Fischer indole cyclization has been used to synthesize fluorescent carboxylic acid derivatives with a hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety . These reactions are crucial for the development of new indole-based compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyindole carboxylic acids are influenced by their molecular structure. For instance, the chromatographic behavior of hydroxyindoles has been studied to understand their detection and identification . The fluorescence properties of indole derivatives have also been explored, showing that the fluorescence maxima shift to longer wavelengths in solvents with higher polarity and hydrogen bonding ability . These properties are important for the practical applications of indole derivatives in analytical chemistry and materials science.
Applications De Recherche Scientifique
Synthèse des dérivés de l'indole
Les indoles sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial dans la biologie cellulaire . L'application des dérivés de l'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a attiré une attention croissante ces dernières années .
Synthèse des alcaloïdes
Les indoles servent de fragment dans certains alcaloïdes . La synthèse de l'indole de Fischer de la cyclohexanone optiquement active et du chlorhydrate de phénylhydrazine utilisant l'acide méthanesulfonique sous reflux dans le MeOH a donné l'indole tricyclique correspondant avec un bon rendement .
Activité antivirale
Les dérivés de l'indole possèdent diverses activités biologiques, y compris une activité antivirale . Par exemple, des dérivés de 6-amino-4-alkylsubstitué-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Les dérivés de l'indole présentent également une activité anti-inflammatoire . Cette propriété les rend précieux dans le développement de nouvelles possibilités thérapeutiques .
Activité anticancéreuse
Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer . Leur capacité à se lier avec une forte affinité à plusieurs récepteurs les rend utiles dans le développement de nouveaux traitements contre le cancer .
Préparation des inhibiteurs de la ligase MurD d'E. coli
L'acide 4-hydroxy-1H-indole-6-carboxylique peut être utilisé comme réactif pour la préparation d'inhibiteurs de la ligase MurD d'E. coli à base d'acide D-glutamique .
Inhibiteurs de la kinase des cellules T inductible par l'interleukine-2
Ce composé peut également être utilisé dans la préparation d'indolylindazoles et d'indolylpyrazolopyridines en tant qu'inhibiteurs de la kinase des cellules T inductible par l'interleukine-2 .
Inhibiteurs de la transcription Gli1-médiée dans la voie Hedgehog
L'this compound peut être utilisé dans la préparation de conjugués amides avec le kétoprofène, qui agissent comme inhibiteurs de la transcription Gli1-médiée dans la voie Hedgehog .
Mécanisme D'action
Target of Action
4-Hydroxy-1H-indole-6-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often overexpressed in various diseases, making them attractive targets for therapeutic intervention . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, have been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . These interactions are essential for the compound’s biological activity and therapeutic potential.
Cellular Effects
4-Hydroxy-1H-indole-6-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which ultimately impact cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-1H-indole-6-carboxylic acid involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, can inhibit the formation of amyloid fibrils and prevent cell death induced by amyloid peptides . This inhibition is achieved through the binding of the compound to specific sites on the target biomolecules, thereby preventing their aggregation and subsequent toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-1H-indole-6-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, have been shown to exhibit varying degrees of stability and degradation under different experimental conditions . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-1H-indole-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, have been studied for their dose-dependent effects on various biological processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
4-Hydroxy-1H-indole-6-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, are metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 4-Hydroxy-1H-indole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, are known to interact with transport proteins that facilitate their uptake and distribution within the body . These interactions are crucial for the compound’s localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of 4-Hydroxy-1H-indole-6-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, have been shown to localize to various subcellular compartments, where they exert their biological effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
4-hydroxy-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZOAKBAZXCPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627991 | |
| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40990-52-1 | |
| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)






